molecular formula C20H20N6 B2842643 1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-29-7

1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2842643
CAS RN: 878063-29-7
M. Wt: 344.422
InChI Key: YNNCITZRACSCRD-UHFFFAOYSA-N
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Description

The compound “1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . It is structurally related to a family of compounds known as fentanyl analogues .

Scientific Research Applications

Hydrogen Bonding in Crystal Structures

Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including compounds similar to 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has shown their ability to form intricate hydrogen-bonded structures in both two and three dimensions. These studies highlight the importance of hydrogen bonding in the formation of crystal structures, with variations in hydration leading to differences in crystal packing and hydrogen bonding patterns. Such insights are crucial for the development of new materials with desired physical properties (Trilleras et al., 2008).

Antimicrobial Applications

Compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial properties. These compounds, when incorporated into materials like polyurethane varnishes and printing ink pastes, demonstrate significant antimicrobial effects. This application is particularly relevant for creating surfaces that are resistant to microbial growth, which is of great interest in both medical and industrial contexts (El‐Wahab et al., 2015).

Synthesis of Novel Derivatives

The versatility of the pyrazolo[3,4-d]pyrimidine core has been explored through the synthesis of a variety of derivatives, highlighting the compound's utility in heterocyclic chemistry. These derivatives have potential applications in drug discovery and development, offering a framework for the synthesis of compounds with a wide range of biological activities. The synthesis processes also shed light on the chemical reactivity of the pyrazolo[3,4-d]pyrimidine scaffold, contributing to the broader understanding of heterocyclic chemistry (Elnagdi et al., 1975).

Material Science Applications

The pyrazolo[3,4-d]pyrimidine derivatives have been incorporated into the design of new materials, such as polyimides, with desirable thermal, optical, and mechanical properties. These materials are of particular interest for their potential applications in electronics and optoelectronics, where properties such as high thermal stability, optical transparency, and mechanical strength are critical (Liaw et al., 2007).

Anticancer and Anti-inflammatory Research

Novel pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This research highlights the potential of these compounds in the development of new therapeutic agents targeting cancer and inflammation, indicating the broad scope of biomedical applications for pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2016).

properties

IUPAC Name

1-methyl-4-N-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-26-19-17(14-22-26)18(23-16-10-6-3-7-11-16)24-20(25-19)21-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCITZRACSCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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